Ethyl 2-(1H-pyrazol-3-yl)acetate
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Ethyl 2-(1H-pyrazol-1-yl)acetate is utilized in the synthesis of various derivatives with significant antimicrobial properties. For instance, its transformation into schiff bases and subsequent cyclization led to compounds exhibiting strong antibacterial activity against common pathogenic bacteria like Staphylococcus aureus and Escherichia coli (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Characterization and Structural Analysis
This compound serves as a precursor in the synthesis of novel pyrazole derivatives. Such derivatives are characterized using various spectroscopic methods, providing valuable insights into their structural and chemical properties. These findings are essential for exploring potential applications in different fields, such as material science and medicinal chemistry (Naveen et al., 2021).
Catalytic Applications
Ethyl 2-(1H-pyrazol-1-yl)acetate is involved in the formation of composite materials with catalytic capabilities. For example, its reaction with molybdenum oxide produced a composite that acts as a stable heterogeneous catalyst for olefin epoxidation, a significant reaction in organic synthesis (Figueiredo et al., 2012).
Synthesis of Pyrazole Derivatives
This chemical is instrumental in the synthesis of various pyrazole-based compounds. These synthesized compounds are then explored for different potential applications, including pharmaceutical and industrial uses, demonstrating the versatility of ethyl 2-(1H-pyrazol-3-yl)acetate as a starting material in organic synthesis (Abdelhamid & Afifi, 2010).
Crystal Morphology Studies
Ethyl 2-(1H-pyrazol-1-yl)acetate's derivatives have been used in studies to understand crystal morphology, which is crucial in material science for predicting and tailoring the properties of crystalline materials. Such studies help in designing materials with desired physical and chemical characteristics (Song et al., 2017).
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, it is expected that Ethyl 2-(1H-pyrazol-3-yl)acetate, being a pyrazole derivative, may also find potential applications in these fields in the future.
Mechanism of Action
Target of Action
Ethyl 2-(1H-pyrazol-3-yl)acetate is a compound that has been found to interact with various targets in the body. It is known that pyrazole derivatives, which include this compound, have a broad spectrum of biological activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets. The combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents . This property allows this compound to interact with its targets in a unique way.
Biochemical Pathways
It is known that pyrazole derivatives, which include this compound, have a broad spectrum of biological activities . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
It is known that pyrazole derivatives, which include this compound, have a broad spectrum of biological activities . These activities suggest that this compound may have various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Ethyl 2-(1H-pyrazol-3-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in metabolic pathways, where it can act as a substrate or inhibitor. For instance, it has been observed to interact with hydrolase enzymes, which catalyze the hydrolysis of chemical bonds . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic functions . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the compound’s overall efficacy and impact on cellular functions. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . This process can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can localize to specific compartments or organelles, influencing its accumulation and activity . These interactions can affect the compound’s overall distribution and efficacy within the biological system .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Properties
IUPAC Name |
ethyl 2-(1H-pyrazol-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)5-6-3-4-8-9-6/h3-4H,2,5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLKPCAZQWMXFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515977 | |
Record name | Ethyl (1H-pyrazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82668-50-6 | |
Record name | Ethyl (1H-pyrazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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